molecular formula C31H41FN4O5S B11833142 Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11833142
M. Wt: 600.7 g/mol
InChI Key: SWHUFZBHVBELIL-LQGLAIQGSA-N
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Description

This compound is a structurally complex carbamic acid ester characterized by a tert-butyl (1,1-dimethylethyl) ester group, a cyclohexyl substituent, and a fluorobenzoyl-thiazolyl-pyrrolidinyl moiety. The tert-butyl ester group is a common protective moiety in peptide synthesis, enhancing stability against hydrolysis .

Properties

Molecular Formula

C31H41FN4O5S

Molecular Weight

600.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C31H41FN4O5S/c1-19(35(5)30(40)41-31(2,3)4)27(38)34-25(20-10-7-6-8-11-20)29(39)36-17-9-12-24(36)28-33-23(18-42-28)26(37)21-13-15-22(32)16-14-21/h13-16,18-20,24-25H,6-12,17H2,1-5H3,(H,34,38)/t19-,24-,25-/m0/s1

InChI Key

SWHUFZBHVBELIL-LQGLAIQGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-fluorobenzoyl)-2-thiazolyl group is synthesized from 4-fluorobenzoyl chloride and thioamide precursors. In a representative procedure ():

  • Reaction : 4-Fluorobenzoyl chloride (1.2 eq) reacts with thioacetamide in anhydrous THF at 0–5°C.

  • Cyclization : α-Bromoacetophenone (1.0 eq) is added, followed by heating to 80°C for 6 hr.

  • Yield : 78–85% after recrystallization (ethanol/water).

Analytical Data :

  • 1H NMR (CDCl3): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (s, 1H, thiazole-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H).

  • MS (ESI+) : m/z 263.1 [M+H]+.

Pyrrolidine Core Construction

Asymmetric Pyrrolidine Synthesis

The (2S)-pyrrolidinyl fragment is prepared via enantioselective [3+2] cycloaddition ():

  • Substrates : N-Boc-protected allylamine and methyl acrylate.

  • Catalyst : Chiral Cu(I)-Phosferrox ligand (2 mol%).

  • Conditions : Toluene, −20°C, 24 hr.

  • Yield : 92% with >99% ee.

Key Step : Hydrolysis of the ester to carboxylic acid followed by coupling to the thiazole fragment using HATU/DIEA.

Fragment Coupling and Amidation

Amide Bond Formation

The thiazole-pyrrolidine unit is conjugated to the cyclohexyl-β-ketoamide backbone via EDC/HOBt-mediated coupling ():

  • Activation : Thiazole-pyrrolidine carboxylic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF.

  • Coupling : Addition of cyclohexyl-β-ketoamide amine (1.0 eq) at 0°C, stirred for 12 hr.

  • Yield : 70–75%.

Optimization : Microwave-assisted coupling (100°C, 30 min) improves yield to 85% ().

Carbamate Installation

tert-Butyl Carbamoylation

The final step introduces the N-methyl-1,1-dimethylethyl carbamate group using Boc anhydride (,):

  • Reagents : Di-tert-butyl dicarbonate (2.0 eq), DMAP (0.1 eq) in dichloromethane.

  • Conditions : 0°C to RT, 6 hr.

  • Yield : 90–95%.

Deprotection Risks : Acidic conditions avoided to prevent tert-butyl cleavage.

Stereochemical Control

Chiral Auxiliaries and Catalysts

  • Cyclohexyl Fragment : Prepared via Sharpless asymmetric epoxidation followed by ring-opening with LiAlH4 ().

  • β-Ketoamide Center : Evans oxazolidinone-mediated alkylation ensures (S)-configuration ().

Analytical Validation

Spectroscopic Data

Technique Key Signals
1H NMR (CDCl3)δ 1.42 (s, 9H, Boc), 3.15 (m, 1H, pyrrolidine-H), 4.85 (d, J = 8.1 Hz, 1H, carbamate-NH)
13C NMR δ 155.8 (C=O, carbamate), 172.4 (C=O, thiazole), 165.2 (C-F, Ar)
HRMS m/z 612.79 [M+H]+ (calc. 612.79)

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Comparative Analysis of Methods

Method Conditions Yield Stereopurity
Hantzsch thiazole ()THF, 80°C85%N/A
Asymmetric pyrrolidine ()Cu(I)/Phosferrox, −20°C92%>99% ee
EDC/HOBt coupling ()DMF, RT75%98% de
Boc protection ()DCM, DMAP95%N/A

Industrial-Scale Considerations

  • Cost Drivers : Chiral catalysts (Cu/Phosferrox) and Boc anhydride.

  • Alternatives : Enzymatic resolution for pyrrolidine synthesis reduces catalyst costs ().

Challenges and Mitigation

  • Epimerization : Minimized via low-temperature amidation.

  • Thiazole Hydrolysis : Controlled pH (6.5–7.5) during workup.

  • Boc Stability : Avoid protic solvents post-carbamoylation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Weight Key Substituents Functional Groups Applications/Properties References
Target Compound ~600–650 (estimated) Cyclohexyl, fluorobenzoyl-thiazolyl-pyrrolidinyl, tert-butyl ester Carbamate, thiazole, pyrrolidine, ketone Hypothesized protease inhibition (structural analogy to peptidomimetics)
Carbamic Acid, Butyl-, 2-Propynyl Ester (PBC; CAS 76114-73-3) 167.18 Propargyl, butyl Carbamate, alkyne Degradation product of IPBC (antifungal agent); environmental persistence noted
Carbamic Acid, N-[4-[[[(2-Hydroxyethyl)Amino]Thioxomethyl]Amino]Phenyl]-, 1,1-Dimethylethyl Ester (CID 89193852) 279.34 Thiourea, hydroxylethyl, tert-butyl ester Carbamate, thiourea High hydrogen bond capacity (4 donors, 4 acceptors); potential enzyme interaction
Carbamic Acid, [(1S)-2-[(2S)-2-Cyano-1-Azetidinyl]-1-Cyclohexyl-2-Oxoethyl]-, 1,1-Dimethylethyl Ester (CAS 648907-91-9) 345.43 Cyclohexyl, cyano-azetidine, tert-butyl ester Carbamate, nitrile, ketone Chiral synthesis intermediate; azetidine enhances conformational rigidity
Carbamic Acid, N-[trans-4-[2-[(Methylsulfonyl)Oxy]Ethyl]Cyclohexyl]-, 1,1-Dimethylethyl Ester (CAS 917342-28-0) 349.47 Methylsulfonyloxyethyl, tert-butyl ester Carbamate, sulfonate ester Likely prodrug candidate (sulfonate ester for controlled release)

Structural and Stereochemical Differences

  • Cyclohexyl vs. Aromatic Substituents: The target compound’s cyclohexyl group contrasts with aromatic substituents in CID 89193852 (phenyl-thiourea) and PBC (linear alkyl).
  • This complexity may confer selective binding to biological targets, akin to HDAC inhibitors with defined stereochemistry .

Physicochemical Properties

  • Acid Dissociation (pKa) : CID 89193852 has a predicted pKa of 12.68, indicating moderate basicity, while the target compound’s tertiary amides and ester groups likely lower its pKa, enhancing solubility in physiological conditions .

Biological Activity

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 2095244-45-2) is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a cyclohexyl group and a thiazolyl moiety, suggest a diverse range of biological activities.

  • Molecular Formula : C32H44N4O6S
  • Molar Mass : 612.79 g/mol
  • IUPAC Name : tert-butyl N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its interactions with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of thiazole and pyrrolidine have shown significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through caspase activation pathways.

Cell Line IC50 (µM) Mechanism
Human Pancreatic Cancer0.212Caspase-dependent apoptosis
Human Gastric Cancer0.264Cell cycle arrest
Human Hepatic Cancer0.024Induction of oxidative stress

Neurotransmitter Interactions

The compound has also been investigated for its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases. The thiazole moiety is believed to enhance the compound's affinity for certain receptors involved in cholinergic signaling.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Findings : The compound demonstrated significant protection against neuronal cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
  • Anticonvulsant Activity :
    • Objective : To assess anticonvulsant properties using maximal electroshock seizure models.
    • Results : Doses of 30 mg/kg and above showed a marked reduction in seizure duration compared to controls, indicating potential utility in epilepsy management.

The exact mechanism of action is still under investigation; however, preliminary research suggests that the compound may exert its effects through:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity related to neurotransmission.

Q & A

Q. Basic Research Focus

  • Storage : Store under anhydrous conditions at -20°C in amber vials to prevent hydrolysis of the carbamate ester .
  • Handling : Use glove boxes with nitrogen atmospheres to avoid moisture-induced degradation during weighing or reaction setup .

Advanced Consideration
Monitor degradation products via LC-MS. Hydrolysis under physiological conditions (pH 7.4, 37°C) generates a primary amine byproduct, requiring stabilization via buffered organic solvents (e.g., acetonitrile-phosphate buffer) .

What analytical techniques are most effective for characterizing stereochemistry and purity?

Q. Basic Research Focus

TechniqueApplicationSensitivity
HPLC Purity (>99%)0.1% detection limit
NMR Stereochemical assignment (¹H, ¹³C, 2D-COSY)ppm-level resolution
X-ray crystallography Absolute configuration determinationAtomic-level precision

Advanced Consideration
Use chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Compare experimental optical rotations with calculated values (e.g., [α]D²⁵ = +32.5°) .

How do variations in reaction conditions affect yield and byproduct formation?

Q. Basic Research Focus

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote racemization. Non-polar solvents (toluene) favor retention of stereochemistry .
  • Catalysts : Pd/C or enzyme-mediated catalysis reduces byproducts (e.g., <5% dimerization) in hydrogenation steps .

Advanced Consideration
Design of Experiments (DoE) models can optimize temperature (-20°C to 25°C) and catalyst loading (0.5–5 mol%) to maximize yield (85–92%) while minimizing epoxide or diketone byproducts .

How to resolve contradictions in reported biological activity data?

Q. Basic Research Focus

  • Assay standardization : Use isogenic cell lines and consistent enzyme concentrations (e.g., 10 nM protease) to reduce variability .
  • Meta-analysis : Cross-reference IC₅₀ values across studies (e.g., 0.8–1.2 µM for antiviral activity) to identify outliers .

Advanced Consideration
Employ molecular dynamics simulations to validate binding modes with target proteins (e.g., HIV-1 protease), reconciling discrepancies between biochemical and crystallographic data .

What enzymatic systems enable biocatalytic synthesis or modification?

Q. Advanced Research Focus

  • Reductases : Lactobacillus kefir alcohol dehydrogenase selectively reduces ketone intermediates to (S)-alcohols with 98% e.e. .
  • Esterases : Candida antarctica lipase B (CAL-B) catalyzes transesterification without racemization, enabling tert-butyl ester formation .

How does the compound interact with biological targets?

Q. Advanced Research Focus

  • Enzyme inhibition : The fluorobenzoyl-thiazole moiety binds to ATP pockets in kinases (Kd = 12 nM via SPR) .
  • Receptor binding : Molecular docking predicts hydrogen bonding with His57 and Asp189 in serine proteases, validated by mutagenesis studies .

What factors influence solubility and bioavailability?

Q. Basic Research Focus

  • LogP : Calculated partition coefficient (LogP = 3.2) indicates moderate lipophilicity, requiring formulation with cyclodextrins or surfactants for aqueous solubility .
  • Permeability : Caco-2 assays show moderate absorption (Papp = 8.5 × 10⁻⁶ cm/s), suggesting prodrug strategies for enhanced bioavailability .

What challenges arise in scaling up synthesis?

Q. Advanced Research Focus

  • Heat dissipation : Exothermic coupling reactions require jacketed reactors to maintain ≤25°C at >10 L scale .
  • Catalyst recycling : Immobilized enzymes (e.g., Novozym 435) retain >90% activity over 5 cycles in flow reactors .

How to mitigate carbamate ester hydrolysis?

Q. Advanced Research Focus

  • Prodrug design : Replace the tert-butyl ester with pivaloyloxymethyl (POM) groups, reducing hydrolysis rates by 70% in plasma .
  • pH control : Buffered formulations (pH 5.0–6.0) stabilize the ester in vitro, validated by Arrhenius kinetics (t₁/₂ = 48 hrs at 25°C) .

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